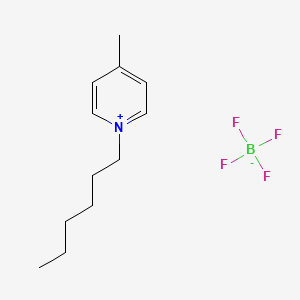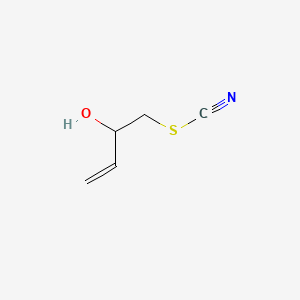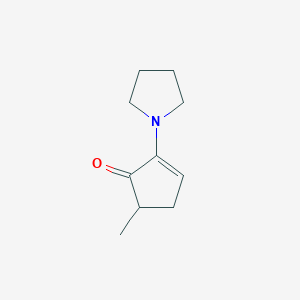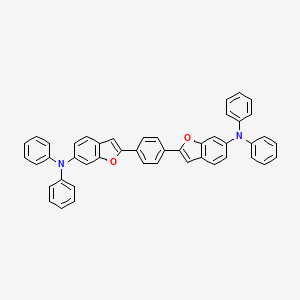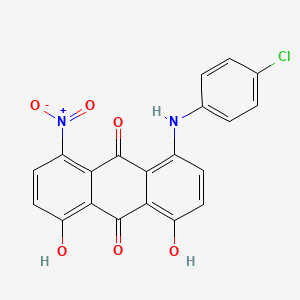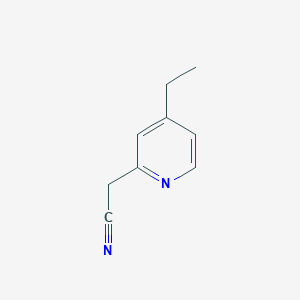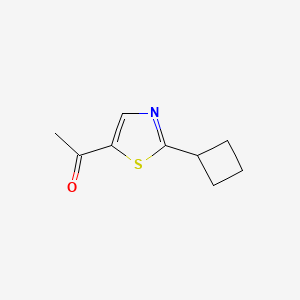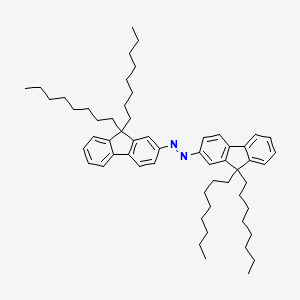
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- is a complex organic compound with the molecular formula C58H82N2. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications. This compound is particularly notable for its use in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- typically involves the reaction of 2,7-dibromofluorene with boronic acid pinacol ester. This reaction is carried out under specific conditions to ensure the formation of the desired product . The process involves the use of palladium-catalyzed cross-coupling reactions, which are common in organic synthesis.
Industrial Production Methods
On an industrial scale, the production of Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of large-scale reactors and advanced purification techniques ensures the efficient production of this compound for commercial use .
Chemical Reactions Analysis
Types of Reactions
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenes .
Scientific Research Applications
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polymer semiconductors, which are essential in organic electronics.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- exerts its effects involves its interaction with molecular targets and pathways. In organic electronics, it functions by facilitating charge transport and light emission. The compound’s unique structure allows it to form stable films and interfaces, which are crucial for device performance .
Comparison with Similar Compounds
Similar Compounds
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another compound used in organic electronics with similar structural features.
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of polymer semiconductors and has comparable applications.
Uniqueness
Diazene,1,2-bis(9,9-dioctyl-9H-fluoren-2-yl)- stands out due to its specific diazene linkage, which imparts unique electronic properties. This makes it particularly valuable in applications requiring high stability and efficiency, such as OLEDs and other optoelectronic devices .
Properties
Molecular Formula |
C58H82N2 |
|---|---|
Molecular Weight |
807.3 g/mol |
IUPAC Name |
bis(9,9-dioctylfluoren-2-yl)diazene |
InChI |
InChI=1S/C58H82N2/c1-5-9-13-17-21-29-41-57(42-30-22-18-14-10-6-2)53-35-27-25-33-49(53)51-39-37-47(45-55(51)57)59-60-48-38-40-52-50-34-26-28-36-54(50)58(56(52)46-48,43-31-23-19-15-11-7-3)44-32-24-20-16-12-8-4/h25-28,33-40,45-46H,5-24,29-32,41-44H2,1-4H3 |
InChI Key |
WIMBZWDNVXUGSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N=NC4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


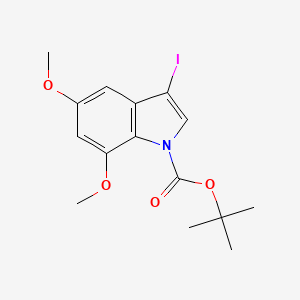
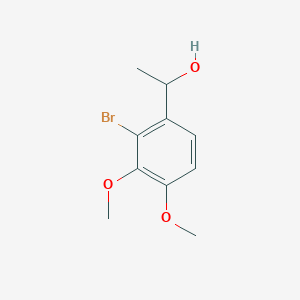
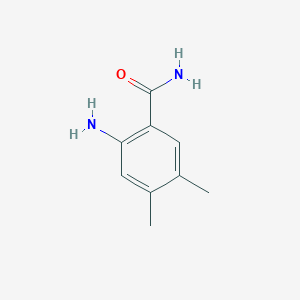
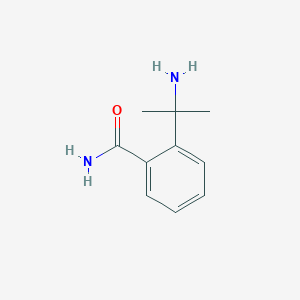
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
